molecular formula C8H10O4 B11954846 (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid CAS No. 20514-40-3

(2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid

Cat. No.: B11954846
CAS No.: 20514-40-3
M. Wt: 170.16 g/mol
InChI Key: HVMNFKUBOVSQCO-GLIMQPGKSA-N
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Description

(2Z,4Z)-2,5-Dimethylhexa-2,4-dienedioic acid is an organic compound with the molecular formula C8H10O4 It is characterized by the presence of two conjugated double bonds and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid can be achieved through several synthetic routes. One common method involves the aldol condensation of acetone with maleic anhydride, followed by dehydration and subsequent hydrolysis to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the aldol condensation, and an acid such as hydrochloric acid for the hydrolysis step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity samples suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2Z,4Z)-2,5-Dimethylhexa-2,4-dienedioic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.

    Substitution: The carboxylic acid groups can undergo substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alcohols, amines, and acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Dicarboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

(2Z,4Z)-2,5-Dimethylhexa-2,4-dienedioic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties and biological activities. Additionally, the conjugated double bonds and carboxylic acid groups allow the compound to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (2Z,4Z)-2-Hydroxyhexa-2,4-dienoic acid: A monocarboxylic acid with similar structural features but with a hydroxy group instead of a methyl group.

    (2Z,4Z)-Hexa-2,4-dienedioic acid: A compound with similar conjugated double bonds but without the methyl groups.

Uniqueness

(2Z,4Z)-2,5-Dimethylhexa-2,4-dienedioic acid is unique due to the presence of two methyl groups, which can influence its reactivity and interactions with other molecules. These structural differences can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

20514-40-3

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

(2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid

InChI

InChI=1S/C8H10O4/c1-5(7(9)10)3-4-6(2)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12)/b5-3-,6-4-

InChI Key

HVMNFKUBOVSQCO-GLIMQPGKSA-N

Isomeric SMILES

C/C(=C/C=C(\C(=O)O)/C)/C(=O)O

Canonical SMILES

CC(=CC=C(C)C(=O)O)C(=O)O

Origin of Product

United States

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